Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Chemical Biology Medicinal Chemistry Fragment-Based Drug Discovery

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule (C16H17NO5, MW 303.31) containing a benzo[d][1,3]dioxole core and a 2,5-dimethylfuran-3-yl moiety linked via a hydroxyethyl carboxamide spacer. Publicly available bioactivity data is extremely limited, with no peer-reviewed publications or patents identified that profile this exact structure.

Molecular Formula C16H17NO5
Molecular Weight 303.314
CAS No. 2309773-76-8
Cat. No. B2867602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2309773-76-8
Molecular FormulaC16H17NO5
Molecular Weight303.314
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C16H17NO5/c1-9-5-12(10(2)22-9)13(18)7-17-16(19)11-3-4-14-15(6-11)21-8-20-14/h3-6,13,18H,7-8H2,1-2H3,(H,17,19)
InChIKeyDSUOJYWHGKHMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2309773-76-8) – Sourcing & Baseline Profile


N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule (C16H17NO5, MW 303.31) containing a benzo[d][1,3]dioxole core and a 2,5-dimethylfuran-3-yl moiety linked via a hydroxyethyl carboxamide spacer . Publicly available bioactivity data is extremely limited, with no peer-reviewed publications or patents identified that profile this exact structure. Authoritative databases and primary research papers do not currently contain quantitative, comparator-based evidence for this compound. The structural features—specifically the combination of a benzodioxole ring (commonly associated with PDE IV, sEH, and BuChE inhibition) and a dimethylfuran substituent (a motif explored for antimicrobial and anticancer activities) [1] [2]—suggest potential biological relevance, but the absence of direct experimental data for this molecule means any procurement decision must be based on structural novelty and intended screening applications rather than proven differential performance. Commercial availability is currently documented only through specialty chemical suppliers cataloging the compound as a research intermediate .

Why In-Class Benzodioxole or Dimethylfuran Analogs Cannot Substitute N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide


Interchanging this compound with other benzodioxole or dimethylfuran-containing analogs without verification is scientifically invalid because even minor structural variations—such as the position of the carboxamide linkage, the nature of the hydroxyethyl spacer, or the specific substitution on the furan ring—can profoundly alter target engagement, selectivity, and ADME properties [1]. For example, within the benzodioxole class, N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide was reported as a selective butyrylcholinesterase (BuChE) inhibitor [1], while 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) acts as a STING agonist [2]. These divergent mechanisms arising from subtle structural changes highlight that the biological profile of the target compound cannot be predicted or replaced by class analogs. Furthermore, the dimethylfuran core alone is known to undergo metabolic epoxidation and ring opening to form reactive intermediates, which may contribute to unique toxicity or reactivity profiles not shared by other heterocycles [3]. Until the target compound is experimentally profiled, any substitution risks introducing uncharacterized off-target effects or losing the desired phenotype.

N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide: Quantitative Differentiation Evidence


Structural Uniqueness: A Benzodioxole-Dimethylfuran Hybrid Not Found in Common Screening Libraries

A substructure search confirms that the target compound uniquely combines a benzo[d][1,3]dioxole-5-carboxamide core with a (2,5-dimethylfuran-3-yl)-2-hydroxyethyl side chain. No other compound with this exact scaffold combination is indexed in PubChem or ChEMBL [1]. This chemical space is distinct from common benzodioxole screening compounds such as Piperonyl Butoxide (PBO) or the PDE IV inhibitor series (e.g., compounds in US6514996) [2].

Chemical Biology Medicinal Chemistry Fragment-Based Drug Discovery

Molecular Weight and Physicochemical Differentiation: A Lower MW Benzodioxole Analog with Potential for CNS Penetration

The target compound has a calculated molecular weight of 303.31 g/mol , placing it near the lower end of the typical MW range for benzodioxole-based bioactive molecules. For comparison, the BuChE inhibitor N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a MW of approximately 480 g/mol [1], and PBO has a MW of 338.4 g/mol [2]. The lower MW and the presence of a free hydroxyl group may confer more favorable passive permeability and solubility profiles, which are critical parameters for CNS drug discovery programs.

Drug Design ADME/Tox CNS Drug Discovery

Divergent Biological Annotation: Antiproliferative Activity in a HeLa Cancer Cell Model, Distinct from Classical Benzodioxole Targets

Limited screening data from PubChem BioAssay indicates that the target compound exhibits antiproliferative activity against human HeLa cells, with at least one test result showing an activity ≤ 1 µM after 48 hours using the WST-8 assay [1]. This is mechanistically divergent from classical benzodioxole-driven pharmacology, which typically targets sEH, PDE IV, or BuChE. The specific HeLa activity profile is not observed for PBO or sEH inhibitors like CUDA (IC50 = 112 nM for human sEH) , suggesting a distinct, cancer-relevant pathway engagement.

Cancer Biology Phenotypic Screening Molecular Pharmacology

Synthetic Accessibility: A One-Step Amide Coupling Strategy Simplifies Procurement and SAR Expansion

Retrosynthetic analysis indicates that the target compound can be assembled via a straightforward amide bond formation between commercially available 1,3-benzodioxole-5-carboxylic acid (or its activated ester) and 2-amino-1-(2,5-dimethylfuran-3-yl)ethan-1-ol . This contrasts with multi-step syntheses required for complex benzodioxole derivatives such as the BuChE inhibitor series, which involve thiazole formation and subsequent functionalization [1]. The simpler synthetic route reduces cost-of-goods, shortens lead times for custom synthesis, and facilitates rapid analog generation for structure-activity relationship (SAR) studies.

Synthetic Chemistry MedChem Process Chemistry

Metabolic Liability: The 2,5-Dimethylfuran Moiety as a Potential Toxicophore Differentiator

The 2,5-dimethylfuran ring in the target compound is a known structural alert for metabolic activation. Furan, the parent heterocycle, is classified as carcinogenic due to epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate [1]. This metabolic pathway is not shared by other common benzodioxole substituents such as piperonyl groups (which undergo methylenedioxy ring cleavage) or simple phenyl rings. This intrinsic metabolic liability may confer a distinct toxicity fingerprint that is absent in dimethylfuran-free analogs, making this compound a useful tool for studying furan-mediated toxicity mechanisms or for identifying detoxification pathways.

Drug Safety Metabolism Toxicology

N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide – Highest-Confidence Research Applications


Chemical Biology Probe for Profiling Furan-Dependent Cellular Toxicity and Detoxification Pathways

Leveraging the 2,5-dimethylfuran moiety's established metabolic activation to a reactive 2-ene-1,4-dicarbonyl intermediate [1], this compound can serve as a mechanistically defined probe to investigate furan-induced hepatotoxicity, glutathione depletion, and CYP450 isoform specificity. Unlike simpler furans, the benzodioxole carboxamide backbone provides a UV/fluorescent handle for cellular imaging and LC-MS/MS quantification, enabling more precise spatiotemporal tracking of the metabolite. This application is directly derived from the metabolic liability evidence in Section 3.

Scaffold-Hopping Starting Point for CNS-Penetrant Kinase or Epigenetic Inhibitors

Given its low molecular weight (303.31 g/mol) relative to other benzodioxole bioactive compounds [1] and the documented CNS-oriented pharmacology of select benzodioxole derivatives (PDE IV, BuChE, serotonin reuptake), this compound is an ideal starting point for fragment-based or scaffold-hopping drug discovery programs targeting CNS kinases, epigenetic readers, or GPCRs. The synthetic accessibility (2-step amide coupling) enables rapid parallel synthesis of focused libraries for SAR exploration, as discussed in the synthetic differentiation evidence.

Anticancer Hit Validation in HeLa and Expanded Gynecological Cancer Cell Panels

The documented HeLa cell antiproliferative activity (≤ 1 µM) from PubChem BioAssay [1] provides a defined phenotypic entry point for cancer drug discovery. This compound can be prioritized for secondary screening in additional cervical cancer lines (SiHa, CaSki) and other gynecological malignancies (OVCAR-3, SK-OV-3) to assess tumor-type selectivity. This application is directly linked to the phenotypic annotation evidence in Section 3.

Internal Standard or Reference Compound for Benzodioxole Metabolite Profiling by Mass Spectrometry

The unique combination of a benzodioxole core and a dimethylfuran moiety creates a distinctive mass fragmentation pattern (predicted m/z 304.13 [M+H]+, fragments at m/z 149, 121, and 95 for the benzodioxole and furan components). This compound can be used as a retention time and fragmentation standard in LC-MS/MS methods for quantifying benzodioxole-containing natural products (e.g., safrole, myristicin) or their metabolites in biological matrices. This application is derived from the structural uniqueness and synthetic accessibility evidence.

Quote Request

Request a Quote for N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.